![molecular formula C11H10N4O2 B2874016 N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251564-24-5](/img/structure/B2874016.png)
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide
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Description
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide, also known as CEP-26401, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have inhibitory effects on several important enzymes, including protein kinase CK2 and histone deacetylases (HDACs), making it a promising candidate for the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Biological Activity
A study by Su et al. (1986) focused on the synthesis and biological activities of analogues related to aminopterin and folic acid, using a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction. These compounds showed significant anticancer activity in vitro and in vivo, illustrating the potential of N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide analogues in cancer research (Su et al., 1986).
Radiosynthesis for Imaging Applications
Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This study highlights the application of N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide derivatives in developing tools for brain imaging and neurology research (Dollé et al., 2008).
Antimicrobial Applications
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. These compounds exhibited good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, suggesting the utility of N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide derivatives as potential antimicrobial agents (Hossan et al., 2012).
Material Science and Coordination Chemistry
Klimova et al. (2013) investigated the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work opens avenues for exploring N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide derivatives in the design of new materials and coordination compounds (Klimova et al., 2013).
properties
IUPAC Name |
N-pyridin-3-yl-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10(15-9-3-1-4-12-7-9)8-17-11-13-5-2-6-14-11/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBSOXLTGQMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide |
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